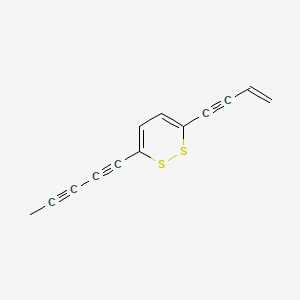

Thiarubrine B

Description

Structure

3D Structure

Properties

CAS No. |

71539-72-5 |

|---|---|

Molecular Formula |

C13H8S2 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

3-but-3-en-1-ynyl-6-penta-1,3-diynyldithiine |

InChI |

InChI=1S/C13H8S2/c1-3-5-7-9-13-11-10-12(14-15-13)8-6-4-2/h4,10-11H,2H2,1H3 |

InChI Key |

BXWWIWROJFOGMW-UHFFFAOYSA-N |

SMILES |

CC#CC#CC1=CC=C(SS1)C#CC=C |

Canonical SMILES |

CC#CC#CC1=CC=C(SS1)C#CC=C |

Other CAS No. |

71539-72-5 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Thiarubrine B: A Technical Guide to its Discovery and Significance in the Asteraceae Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Asteraceae family, one of the largest and most diverse families of flowering plants, is a rich reservoir of bioactive secondary metabolites. Among these, the polyacetylene dithiacyclohexadienes, known as thiarubrines, have garnered significant attention for their potent biological activities. This technical guide provides an in-depth exploration of Thiarubrine B, a prominent member of this class of compounds. We will delve into its discovery within the Asteraceae family, its chemical properties, biological activities, and the experimental methodologies used for its study.

Discovery and Distribution

This compound was first isolated from the roots of Eriophyllum caespitosum, a member of the Asteraceae family. Subsequent research has identified this compound and its analogs, such as Thiarubrine A, in various other genera within the Asteraceae, including Chaenactis, Rudbeckia, and Ambrosia. These compounds are characteristic secondary metabolites of the Heliantheae and Helenieae tribes.

Chemical Structure and Properties

This compound is a sulfur-containing polyacetylene with the molecular formula C₁₃H₈S₂. Its structure features a dithiacyclohexadiene ring, a conjugated system of double and triple bonds, which is responsible for its characteristic red color and, in part, its reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₈S₂ |

| Molecular Weight | 228.34 g/mol |

| Appearance | Red crystalline solid |

| Key Structural Features | Dithiacyclohexadiene ring, conjugated polyyne chain |

Biological Activity

This compound exhibits a remarkable spectrum of biological activities, making it a compound of significant interest for drug discovery and development. Its primary activities include potent antifungal, antibacterial, and nematocidal effects. A noteworthy characteristic of thiarubrines is their light-activated bioactivity, where their toxicity to target organisms is enhanced upon exposure to light.

Table 2: Summary of Biological Activities of Thiarubrines (Representative Data)

| Activity | Target Organism | Concentration/Dosage | Effect | Citation |

| Antifungal | Candida albicans | 1.0 - 100 ng/mL | Growth inhibition | [1] |

| Antibacterial | Staphylococcus aureus | Data not available | - | |

| Antibacterial | Escherichia coli | Data not available | - | |

| Nematocidal | Caenorhabditis elegans | Data not available | - |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the roots of Asteraceae species, based on methods described for related compounds.

Experimental Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation and characterization of this compound.

-

Plant Material: Freshly harvested roots of the target Asteraceae species are washed, dried, and ground to a fine powder.

-

Extraction: The powdered root material is extracted with methanol at room temperature, typically in the dark to prevent degradation of the light-sensitive thiarubrines.[2] This process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning (e.g., between hexane and water) to remove highly polar and nonpolar impurities.

-

Chromatography: The enriched extract is then subjected to chromatographic separation. This may involve column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) for final purification of this compound.

-

Structural Characterization: The purified this compound is characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the conjugated system.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be assessed using standard broth microdilution methods.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Candida albicans, Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution: this compound is serially diluted in an appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time, and light/dark for assessing photoactivity).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Nematocidal Activity Assay

The nematocidal activity of this compound can be evaluated using a model organism such as Caenorhabditis elegans.

-

Nematode Culture: C. elegans are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.

-

Assay Setup: A serial dilution of this compound is prepared in a liquid medium in a multi-well plate.

-

Exposure: A synchronized population of L4 stage C. elegans is added to each well.

-

Incubation: The plates are incubated at a controlled temperature.

-

Mortality Assessment: Nematode viability is assessed at specific time points. The number of dead and live nematodes is counted.

-

Determination of LC50: The data is used to calculate the lethal concentration (LC50) at which 50% of the nematodes are killed.

Biosynthesis

The biosynthesis of thiarubrines is believed to originate from long-chain fatty acids, specifically from crepenynic acid. The proposed pathway involves a series of desaturation and modification steps to form the characteristic polyacetylene backbone, followed by the incorporation of sulfur to form the dithiacyclohexadiene ring. A biosynthetic study on Thiarubrine A suggests that it arises from a longer-chain precursor through carbon-carbon bond cleavage.

Proposed Biosynthetic Pathway of Thiarubrines

Caption: A simplified proposed biosynthetic pathway for this compound.

Conclusion and Future Perspectives

This compound, a unique sulfur-containing polyacetylene from the Asteraceae family, represents a promising natural product with significant antifungal, antibacterial, and nematocidal activities. Its discovery highlights the vast and underexplored chemical diversity within the plant kingdom. Further research is warranted to fully elucidate the specific mechanisms of action of this compound, optimize its extraction and synthesis, and explore its full therapeutic potential. The development of analogs and derivatives of this compound could also lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this fascinating class of natural products.

References

An In-depth Technical Guide on the Chemical Structure and Properties of Thiarubrine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine B is a naturally occurring polyacetylene that contains a unique 1,2-dithiin ring system. This class of sulfur-containing compounds, isolated from various plants of the Asteraceae family, has garnered significant interest within the scientific community due to its potent and diverse biological activities.[1] this compound, in particular, has demonstrated notable antifungal, antibiotic, and light-activated antiviral properties, making it a compelling candidate for further investigation in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is characterized by a core 1,2-dithiin ring substituted with a 3-(3-buten-1-ynyl) group and a 6-(1,3-pentadiynyl) group. Its distinct chemical architecture is the basis for its unique reactivity and biological profile.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(but-3-en-1-yn-1-yl)-6-(penta-1,3-diyn-1-yl)-1,2-dithiine | [3] |

| Molecular Formula | C₁₃H₈S₂ | [3] |

| Molecular Weight | 228.3 g/mol | [3] |

| CAS Number | 71539-72-5 | [3] |

| Appearance | Red pigment | |

| Melting Point | Data not readily available in the literature. | |

| Solubility | Data on specific solubility values in various solvents are not readily available in the literature. It is generally soluble in organic solvents. | [4][5][6][7] |

Spectroscopic Data

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Expected signals for vinyl protons, acetylenic protons, and protons on the dithiin ring. |

| ¹³C NMR | The ¹³C NMR spectra for this compound have been assigned in the literature, though a specific data table is not widely available. Expected signals would include those for sp, sp², and sp³ hybridized carbons of the acetylenic, vinylic, and dithiin ring moieties. |

| UV-Vis Spectroscopy | The extended conjugation in the polyyne chains and the dithiin ring is expected to result in strong absorption in the UV-visible region, contributing to its red color. Specific λmax values are not readily available. |

| Infrared (IR) Spectroscopy | Characteristic peaks are expected for C≡C stretching (alkyne), C=C stretching (alkene and dithiin ring), C-H stretching (alkene and dithiin ring), and C-S stretching. |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its light-activated properties being of particular interest.

Antifungal and Antibiotic Activity

This compound has demonstrated potent activity against a variety of fungi and bacteria. Its mechanism of action is believed to involve the disruption of cellular membranes and vital enzymatic processes.

Light-Activated Antiviral Activity

A key feature of this compound is its phototoxicity. Upon exposure to light, particularly in the visible spectrum, the 1,2-dithiin ring undergoes a photochemical transformation to a more stable thiophene derivative. This conversion is a critical step in its antiviral mechanism, leading to the generation of reactive species that can inactivate viruses.

Experimental Protocols

Isolation of this compound

A general protocol for the isolation of thiarubrines from plant material, which can be adapted for this compound, is as follows:

-

Extraction: The dried and ground plant material (e.g., roots of Ambrosia species) is extracted with an organic solvent such as methanol or dichloromethane.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane and aqueous methanol) to separate compounds based on polarity.

-

Chromatography: The fraction containing thiarubrines is further purified using chromatographic techniques. This typically involves multiple steps, such as column chromatography on silica gel followed by high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Characterization: The structure of the isolated this compound is confirmed using spectroscopic methods (NMR, MS, UV-Vis, IR).

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.

-

Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration is typically adjusted to 0.5–2.5 x 10³ cells/mL.

-

Drug Dilution: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using the same broth medium.

-

Inoculation: Each well containing the diluted this compound is inoculated with the fungal suspension. A positive control (fungus without drug) and a negative control (broth only) are also included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Light-Activated Antiviral Assay (Plaque Reduction Assay)

This assay is used to evaluate the light-dependent antiviral activity of this compound.

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in 24-well plates.

-

Virus and Compound Preparation: A known titer of the virus is mixed with various concentrations of this compound.

-

Light Exposure: The virus-compound mixtures are exposed to a controlled light source (e.g., visible light of a specific wavelength) for a defined period. A parallel set of mixtures is kept in the dark as a control.

-

Infection: The host cell monolayers are infected with the light-exposed and dark-control virus-compound mixtures.

-

Plaque Formation: After an initial adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread and allow for the formation of localized plaques.

-

Incubation and Staining: The plates are incubated for several days to allow for plaque development. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting and IC₅₀ Determination: The number of plaques in each well is counted. The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control, under both light and dark conditions.

Visualizations

Photochemical Activation of this compound

The light-induced conversion of the 1,2-dithiin ring in this compound to a thiophene is a key aspect of its mechanism of action. This photochemical reaction proceeds through a series of steps, as depicted in the following workflow.

Hypothetical Cellular Interaction Pathway

While the precise cellular signaling pathways affected by this compound are not yet fully elucidated, a plausible mechanism of action for its antifungal activity involves the inhibition of key enzymes. Based on the activity of other antifungal agents, a hypothetical pathway can be proposed.

Conclusion

This compound is a fascinating natural product with a unique chemical structure and a compelling profile of biological activities. Its potent antifungal, antibiotic, and particularly its light-activated antiviral properties, make it a valuable lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanism of action at the molecular level, which will be crucial for optimizing its therapeutic potential. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and inspire future investigations into this promising molecule.

References

- 1. The complex nature of the mechanism of toxicity of antibiotic dithiacyclohexadiene polyines (thiarubrines) from the asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotic properties of thiarubrine A, a naturally occurring dithiacyclohexadiene polyine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(3-Buten-1-yn-1-yl)-6-(1,3-pentadiyn-1-yl)-1,2-dithiin | C13H8S2 | CID 441551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Thiarubrine B: A Technical Guide to its Natural Sources and Analysis

Thiarubrine B, a dithiacyclohexadiene polyacetylene, is a secondary metabolite found in a variety of plant species, particularly within the Asteraceae family. It is recognized for its potent antimicrobial, antifungal, and nematicidal properties, making it a compound of significant interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the natural sources of this compound, methods for its extraction and quantification, and its biosynthetic pathway.

Plant Sources of this compound

This compound has been isolated from various species within the Asteraceae (sunflower) family. The concentration of this compound can vary significantly between species and even between different parts of the same plant, with the roots often being the primary site of accumulation.

Quantitative Data on this compound in Plants

The following table summarizes the reported concentrations of this compound in various plant species. This data is crucial for selecting appropriate plant material for extraction and research purposes.

| Plant Species | Family | Plant Part | Concentration (mg/g dry weight) | Reference |

| Ambrosia chamissonis (Silver Burweed) | Asteraceae | Roots | 1.5 | |

| Ambrosia artemisiifolia (Common Ragweed) | Asteraceae | Roots | Not specified | |

| Chaenactis douglasii (Douglas' dustymaiden) | Asteraceae | Roots | Not specified | |

| Eriophyllum lanatum (Woolly sunflower) | Asteraceae | Not specified | Not specified | |

| Rudbeckia hirta (Black-eyed Susan) | Asteraceae | Roots | Not specified | |

| Iva axillaris (Povertyweed) | Asteraceae | Not specified | Not specified | |

| Centaurea sp. (Knapweed) | Asteraceae | Not specified | Not specified |

Experimental Protocols

The extraction and quantification of this compound from plant material require specific methodologies to ensure the preservation of this light- and air-sensitive compound.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from plant roots.

Materials:

-

Fresh or dried plant roots

-

Dichloromethane (CH2Cl2)

-

Hexane

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Grinding: Grind the dried plant roots into a fine powder.

-

Extraction:

-

Macerate the ground root powder with a 1:1 mixture of dichloromethane and hexane at room temperature for 24 hours in the dark.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

-

Preliminary Purification:

-

Redissolve the crude extract in a minimal amount of hexane.

-

Subject the solution to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor the separation using TLC.

-

Visualize the TLC plates under UV light. This compound will appear as a distinct spot.

-

-

Final Purification:

-

Combine the fractions containing this compound and concentrate them.

-

Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water is typically used.

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Analysis:

-

Inject the standards and samples into the HPLC system.

-

Monitor the elution at a specific wavelength (e.g., 333 nm).

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the sample.

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of this compound is believed to originate from oleic acid, a common fatty acid in plants. The following diagram illustrates a proposed biosynthetic pathway leading to the formation of this compound.

Thiarubrine B: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Promising Bioactive Natural Product

Abstract

Thiarubrine B is a naturally occurring organosulfur compound belonging to the dithiacyclohexadiene polyine class of molecules. Isolated from various plant species, notably within the Asteraceae family, it has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known biological activities. While specific data for this compound is limited, this guide draws upon information available for the closely related and more extensively studied Thiarubrine A to infer potential properties and mechanisms. This document also outlines detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound, and proposes potential signaling pathways that may be modulated by this class of compounds.

Chemical Identity and Physicochemical Properties

This compound is characterized by a unique 1,2-dithiin ring structure coupled with polyacetylene chains. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 71539-72-5 | |

| Molecular Formula | C₁₃H₈S₂ | |

| Molecular Weight | 228.3 g/mol | [1] |

| IUPAC Name | 3-(3-buten-1-yn-1-yl)-6-(1,3-pentadiyn-1-yl)-1,2-dithiin | [1] |

| Canonical SMILES | CC#CC#CC1=CC=C(SS1)C#CC=C | [1] |

| InChI Key | BXWWIWROJFOGMW-UHFFFAOYSA-N | [1] |

| Appearance | Distinctive red pigment | [2] |

| Solubility | Soluble in organic solvents like methanol | [2] |

Biological Activity

While research specifically focused on this compound is sparse, the biological activities of the closely related Thiarubrine A have been documented, suggesting similar potential for this compound. Thiarubrines are primarily recognized for their antimicrobial properties.

Antimicrobial Activity

Thiarubrine A exhibits potent light-independent antibacterial and antifungal activity.[3] This activity is notably enhanced upon exposure to visible light.[3] The proposed mechanism involves the conversion of the dithiacyclohexadiene ring to a thiophene structure upon irradiation.[3]

Table 2: Postulated Antimicrobial Spectrum of this compound (inferred from Thiarubrine A)

| Activity | Description | Reference |

| Antibacterial | Expected to be active against a range of bacteria. | [3] |

| Antifungal | Expected to be active against various fungal species. | [3] |

Experimental Protocols

The following protocols are provided as a guide for the isolation, characterization, and biological evaluation of this compound. These are generalized methods and may require optimization based on the specific plant source and experimental setup.

Isolation and Purification of this compound

This protocol is adapted from methods used for the isolation of Thiarubrine A from the roots of Ambrosia artemisiifolia (short ragweed).[2]

Workflow for Isolation and Purification

Caption: Isolation and purification workflow for this compound.

Methodology:

-

Extraction: Dried and powdered root material is subjected to liquid-solid extraction with methanol at room temperature.[2]

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.[2]

-

Chromatography: The crude extract is subjected to flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). The characteristic red-colored fractions are pooled.

-

Final Purification: The pooled fractions are concentrated to yield purified this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques, as is standard for natural product characterization.[2]

-

UV-Vis Spectroscopy: The presence of the dithiin ring and the conjugated polyyne system gives thiarubrines a characteristic long-wavelength absorption band.[4]

-

Infrared (IR) Spectroscopy: IR analysis will reveal the presence of alkyl, alkenyl, and alkynyl functional groups.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure and connectivity of the protons and carbons in the molecule.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways affected by this compound have not been elucidated. However, based on the known reactivity of similar compounds and the general mechanisms of antimicrobial agents, several hypotheses can be proposed.

The photo-activated conversion of the dithiin ring to a thiophene suggests the generation of reactive species that could contribute to its antimicrobial effects. This could involve oxidative stress and damage to cellular components.

Hypothesized Mechanism of Action

Caption: Hypothesized light-activated antimicrobial mechanism of this compound.

Future Directions

Further research is warranted to fully characterize the biological activities and therapeutic potential of this compound. Key areas for future investigation include:

-

Comprehensive Biological Screening: Evaluation of this compound against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and MIC values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound, both in the dark and upon photoactivation.

-

In Vivo Efficacy and Toxicity: Assessment of the in vivo antimicrobial efficacy and safety profile of this compound in animal models.

-

Chemical Synthesis and Analogue Development: Development of efficient synthetic routes to this compound and the generation of novel analogues with improved potency and pharmacokinetic properties.

Conclusion

This compound represents a compelling natural product with potential applications in the development of novel antimicrobial agents. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this unique dithiacyclohexadiene polyine. While significant research is still needed to fully understand its properties, the information presented here, largely inferred from its close analogue Thiarubrine A, offers a solid starting point for future investigations.

References

- 1. 3-(3-Buten-1-yn-1-yl)-6-(1,3-pentadiyn-1-yl)-1,2-dithiin | C13H8S2 | CID 441551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The complex nature of the mechanism of toxicity of antibiotic dithiacyclohexadiene polyines (thiarubrines) from the asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine B, a member of the dithiacyclohexadiene polyyne class of natural products, represents a fascinating and potent example of nature's chemical arsenal. First isolated from plants of the Asteraceae family, this sulfur-containing heterocyclic compound and its relatives have garnered significant interest due to their broad spectrum of biological activities. These activities, often modulated by light, include potent antifungal, antiviral, and nematocidal properties. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its structural elucidation, synthesis, biological activity, and mechanism of action, with a particular emphasis on the quantitative data and experimental protocols that defined the early understanding of this unique molecule.

Physicochemical and Spectroscopic Properties of this compound

This compound is characterized by its striking red color and inherent instability, particularly in the presence of light. Its structure, elucidated through a combination of spectroscopic methods and total synthesis, features a core 1,2-dithiin ring linked to two polyyne chains.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈S₂ | --INVALID-LINK-- |

| Molecular Weight | 228.3 g/mol | --INVALID-LINK-- |

| Appearance | Intensely red pigment | Ellis et al., 1998 |

| ¹H NMR (CDCl₃) | Data not available in early literature | |

| ¹³C NMR (CDCl₃) | Complete assignment reported, but specific chemical shifts not detailed in available early literature. | Norton et al., 1985 |

| UV-Vis (Et₂O) | λmax at 323, 342, 488, 523 nm | Cosulich et al., 1983 (inferred from related compounds) |

| IR (KBr) | ~2200 cm⁻¹ (C≡C stretch) | Inferred from general polyyne spectra |

Isolation and Purification

The primary sources for the initial isolation of this compound and its analogs were the roots of various species within the Asteraceae family, such as Chaenactis douglasii, Eriophyllum lanatum, and Ambrosia species.[1] The isolation process is challenging due to the compound's instability.

Experimental Protocol: General Isolation of Thiarubrines

The following is a generalized protocol based on early reports for the isolation of thiarubrines from plant root material.

dot

Caption: Generalized workflow for the isolation and purification of this compound.

-

Plant Material Collection and Preparation: Roots of a suitable Asteraceae species are harvested, cleaned, and either used fresh or air-dried in the dark.

-

Extraction: The root material is macerated with a non-polar solvent such as dichloromethane or methanol at a low temperature to minimize degradation.[1] This process is carried out in darkness to prevent photolysis.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure at a temperature not exceeding 30°C.

-

Chromatographic Separation: The concentrated crude extract is subjected to column chromatography on silica gel. A solvent gradient, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used for elution. The characteristic red-colored fractions are collected.

-

Further Purification: The collected fractions are further purified using preparative thin-layer chromatography (TLC) to isolate the individual thiarubrines.

-

Final Product: The purified this compound is obtained as a red solid. It must be stored in the dark at low temperatures (-20°C or below) under an inert atmosphere to prevent degradation.

Total Synthesis of this compound

The definitive structural confirmation of this compound was achieved through its total synthesis. The first total synthesis was reported by Eric Block and his colleagues in 1994, confirming the proposed dithiacyclohexadiene polyyne structure.

Experimental Protocol: Key Steps in the Total Synthesis of this compound (Block et al., 1994)

The synthesis reported by Block is a linear 12-step process.[2] While the full detailed methodology requires access to the original publication, the key bond-forming and ring-forming strategies are outlined below. The synthesis relies on Sonogashira couplings to build the polyyne chains and a final oxidative cyclization to form the 1,2-dithiin ring.

dot

References

The Pivotal Role of the 1,2-Dithiin Ring in the Biological Activity of Thiarubrine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarubrine B, a naturally occurring polyyne containing a unique 1,2-dithiin ring system, has garnered significant attention for its potent and diverse biological activities. This technical guide provides an in-depth exploration of the biological significance of the 1,2-dithiin moiety, which is central to the antifungal, antiviral, and anticancer properties of this compound. A key feature of this compound is its light-activated mechanism, which transforms it into a highly reactive species. This guide summarizes the available quantitative data on its bioactivity, details relevant experimental protocols, and visualizes the key mechanistic pathways.

Introduction

This compound is a sulfur-containing heterocyclic compound isolated from various plants of the Asteraceae family. Its structure is characterized by a six-membered 1,2-dithiin ring attached to polyyne chains. This unique structural feature is the cornerstone of its biological activity, which is notably enhanced by exposure to light. Upon irradiation, the 1,2-dithiin ring undergoes a photochemical transformation, leading to the generation of highly reactive species, including thiophenes and singlet oxygen, which are responsible for its cytotoxic effects against a broad spectrum of pathogens and cancer cells.

Mechanism of Action: The Light-Dependent Transformation

The biological activity of this compound is intrinsically linked to its photosensitivity. The 1,2-dithiin ring is the key player in this light-induced activation.

-

Photoactivation: Upon exposure to light, particularly in the UVA and visible light spectrum, the 1,2-dithiin ring in this compound becomes excited.

-

Ring Transformation: This excitation leads to the cleavage of the disulfide bond and subsequent rearrangement and extrusion of a sulfur atom, resulting in the formation of a more stable thiophene ring.

-

Generation of Reactive Oxygen Species (ROS): This photochemical process is also believed to generate singlet oxygen (¹O₂), a highly reactive form of oxygen that can cause significant damage to cellular components.

This light-dependent conversion is a critical aspect of the potent bioactivity of this compound, forming the basis of its potential application in photodynamic therapy (PDT).

digraph "this compound Mechanism of Action" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action of this compound", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", rankdir="LR"];

node [shape="rectangle", style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

Thiarubrine_B [label="this compound\n(1,2-Dithiin Ring)", fillcolor="#FBBC05"];

Light [label="Light\n(UVA/Visible)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Excited_Thiarubrine_B [label="Excited State", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Thiophene [label="Thiophene Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sulfur [label="Elemental Sulfur"];

ROS [label="Reactive Oxygen Species\n(Singlet Oxygen)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cellular_Damage [label="Cellular Damage\n(Lipids, Proteins, DNA)"];

Biological_Effect [label="Biological Effect\n(Antifungal, Antiviral, Anticancer)", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Thiarubrine_B -> Light [style=invis];

Light -> Excited_Thiarubrine_B [label="Absorption"];

Excited_Thiarubrine_B -> Thiophene [label="Photochemical\nTransformation"];

Excited_Thiarubrine_B -> Sulfur [label="Sulfur Extrusion"];

Excited_Thiarubrine_B -> ROS [label="Energy Transfer\nto O2"];

Thiophene -> Cellular_Damage;

ROS -> Cellular_Damage;

Cellular_Damage -> Biological_Effect;

}

Workflow for MIC Determination.

Detailed Methodology:

-

Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline or broth and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth in the control well. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

[1][2][3]

Workflow:

```dot

digraph "MTT_Assay_Workflow" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for MTT Assay", pad="0.5", nodesep="0.5", ranksep="0.5"];

node [shape="rectangle", style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Seed cells in a 96-well plate and allow to attach"];

B [label="Treat cells with various concentrations of this compound"];

C [label="Incubate for a defined period (e.g., 24, 48, 72h)"];

D [label="Add MTT solution to each well and incubate"];

E [label="Add solubilization solution (e.g., DMSO) to dissolve formazan crystals"];

F [label="Measure absorbance at ~570 nm using a microplate reader"];

G [label="Calculate cell viability and determine IC50"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

References

Thiarubrine B: A Technical Guide to its Role in Plant Chemical Defense

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine B is a fascinating and potent sulfur-containing polyacetylene, a class of secondary metabolites known for their significant biological activities.[1][2] Found primarily in the roots of various species within the Asteraceae family, such as Eriophyllum caespitosum, this vibrant red compound plays a crucial role in the plant's chemical defense arsenal.[1] Its unique dithiacyclohexadiene ring structure, combined with a conjugated system of triple and double carbon-carbon bonds, is responsible for its distinctive color and, more importantly, its broad-spectrum biocidal properties.[3] This technical guide provides an in-depth exploration of this compound, focusing on its function in plant defense, mechanisms of action, biosynthesis, and the signaling pathways that regulate its production. Detailed experimental protocols and quantitative data, where available, are presented to support further research and potential applications in drug development.

Role in Plant Chemical Defense

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a barrage of herbivores and pathogenic microbes. This compound is a prime example of a specialized metabolite that provides a potent defense against a variety of biological threats.

Antifungal and Antibacterial Activity

Thiarubrines, as a class, exhibit strong antifungal and antibacterial properties. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related thiarubrines, such as Thiarubrine A, demonstrate significant activity against a range of fungal and bacterial pathogens. For instance, Thiarubrine A has been shown to be effective against the human pathogen Candida albicans at concentrations comparable to the commercial antifungal drug Amphotericin B.[4] It is highly probable that this compound possesses a similar spectrum of activity due to its structural similarity. The dithiacyclohexadiene ring is a key feature responsible for this bioactivity.

| Compound | Organism | Bioactivity (MIC) |

| Thiarubrine A | Candida albicans | 1-100 ng/mL[4] |

| Thiarubrine D, E, F, G, H | Candida albicans | nanogram/mL range[4] |

| Thiophene Derivatives | Colletotrichum spp., Fusarium oxysporum | 3-30 µM[2] |

Anti-herbivore Activity

The production of polyacetylenes, including thiarubrines, is a known defense mechanism against insect herbivores. These compounds can act as feeding deterrents, toxins, or both. While direct quantitative data on the insecticidal activity of this compound (e.g., LC50 values) against specific herbivores like Spodoptera littoralis is not extensively documented, the general role of polyacetylenes in deterring herbivory is well-established. The bitter taste and toxicity of these compounds make the plant tissues that contain them unpalatable to many insects.

Mechanism of Action

The biocidal activity of this compound is multifaceted, with its phototoxicity being a particularly notable characteristic.

Phototoxicity

Thiarubrines are highly photosensitive molecules. Upon exposure to ultraviolet (UV) or even visible light, the dithiacyclohexadiene ring can be excited, leading to the formation of reactive oxygen species (ROS), such as singlet oxygen and free radicals.[1] These highly reactive molecules can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. This light-activated toxicity provides an effective defense mechanism, as damage to the plant tissues by herbivores or pathogens often exposes the thiarubrines to sunlight, thereby activating their lethal potential. In the absence of light, thiarubrines can still exhibit toxicity, albeit at a reduced level.[4]

Biosynthesis of this compound

The biosynthesis of polyacetylenes in the Asteraceae family is understood to originate from fatty acids.[5][6] The pathway involves a series of desaturation and acetylenation reactions to create the characteristic triple bonds. While the complete biosynthetic pathway for this compound has not been fully elucidated, a proposed pathway can be constructed based on known enzymatic reactions in polyacetylene biosynthesis.

The initial steps likely involve the activity of fatty acid desaturases (FADs) and acetylenases to produce a long-chain polyacetylenic precursor from oleic acid.[5][7] Subsequent modifications, likely involving cytochrome P450 monooxygenases, are hypothesized to be responsible for the formation of the unique dithiacyclohexadiene ring.[8][9]

Regulation of this compound Production

The production of chemical defenses in plants is tightly regulated and often induced in response to specific environmental cues, such as herbivore attack or pathogen infection. Plant hormones, particularly jasmonic acid (JA) and salicylic acid (SA), are key signaling molecules in these defense responses.

Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling

Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are well-known elicitors of secondary metabolite production in a wide range of plant species, including the induction of polyacetylenes in Asteraceae.[10][11][12] When a plant is wounded by an herbivore, a signaling cascade is initiated, leading to the accumulation of JA. This, in turn, activates transcription factors that upregulate the expression of genes involved in the biosynthesis of defense compounds like this compound.

Salicylic acid is another crucial defense hormone, primarily involved in responses to biotrophic pathogens. There is often complex crosstalk between the JA and SA signaling pathways, allowing the plant to fine-tune its defense response to the specific type of threat it is facing. While direct evidence linking SA to this compound induction is scarce, it is plausible that certain pathogenic infections could trigger SA-mediated pathways that influence its production.

Experimental Protocols

The following sections provide generalized protocols for the extraction, purification, and bioactivity assessment of this compound. These protocols are based on standard methods for polyacetylene research and should be optimized for specific plant materials and research objectives.

Extraction and Purification

Due to the light sensitivity of thiarubrines, all extraction and purification steps should be performed in the dark or under red light to prevent degradation.

6.1.1 General Extraction Protocol

-

Harvesting: Collect fresh root material from the desired plant species (e.g., Eriophyllum caespitosum).

-

Grinding: Immediately freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Macerate the powdered material in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol, 2:1 v/v) at a ratio of 1:10 (w/v) for 24-48 hours at 4°C with constant agitation.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.

6.1.2 Preparative HPLC Purification Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating pure this compound.[13][14][15][16]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is commonly employed. The gradient should be optimized to achieve good separation of this compound from other co-extracted compounds.

-

Detection: A photodiode array (PDA) detector is ideal for monitoring the elution profile, as thiarubrines have a characteristic UV-Vis absorption spectrum.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Assess the purity of the isolated compound using analytical HPLC and confirm its identity using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][3][17][18][19]

Antifungal Bioassay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

-

Prepare Fungal Inoculum: Grow the fungal strain (e.g., Candida albicans) in a suitable liquid medium and adjust the concentration to a standard (e.g., 1 x 10^5 cells/mL).

-

Serial Dilutions: Prepare a series of twofold dilutions of the purified this compound in the growth medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

Synergistic Effects

In nature, plant chemical defenses rarely rely on a single compound. Instead, a mixture of compounds often acts synergistically to provide a more potent defense. Thiarubrines can be converted to their corresponding thiophenes upon exposure to light.[2] It is plausible that this compound and its photoproducts, as well as other co-occurring polyacetylenes, act synergistically to enhance the overall antifungal and anti-herbivore activity of the plant extract.[20][21][22]

Future Research Directions

While our understanding of thiarubrines has advanced, several key areas require further investigation, particularly for this compound:

-

Quantitative Bioactivity: Comprehensive studies are needed to determine the MIC and LC50 values of pure this compound against a wide range of plant and human pathogens, as well as agriculturally significant insect pests.

-

Biosynthetic Pathway Elucidation: The complete biosynthetic pathway of this compound, including the identification and characterization of the specific enzymes involved, remains to be fully elucidated.

-

Regulatory Networks: A deeper understanding of the signaling pathways and regulatory networks that control this compound biosynthesis in response to various biotic and abiotic stresses is required.

-

Synergistic Interactions: Investigating the potential synergistic effects of this compound with other co-occurring secondary metabolites could reveal more effective and sustainable pest and disease management strategies.

-

Pharmacological Potential: Given its potent biocidal activity, further exploration of this compound as a lead compound for the development of new antifungal or anticancer drugs is warranted.

Conclusion

This compound is a potent and photochemically active natural product that plays a significant role in the chemical defense of certain Asteraceae species. Its broad-spectrum antifungal and likely anti-herbivore properties make it a compound of great interest for both ecological research and pharmaceutical development. While specific quantitative data and detailed mechanistic studies on this compound are still somewhat limited, the information available for the broader class of thiarubrines and polyacetylenes provides a strong foundation for future research. The protocols and pathways outlined in this guide are intended to facilitate further investigation into this remarkable plant defense compound and unlock its full potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Antifungal activity of thiophenes from Echinops ritro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(3-Buten-1-yn-1-yl)-6-(1,3-pentadiyn-1-yl)-1,2-dithiin | C13H8S2 | CID 441551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO1991009027A1 - Thiarubrine antifungal and antibiotic agents - Google Patents [patents.google.com]

- 5. Transformation and Characterization of Δ12-Fatty Acid Acetylenase and Δ12-Oleate Desaturase Potentially Involved in the Polyacetylene Biosynthetic Pathway from Bidens pilosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Transformation and Characterization of Δ12-Fatty Acid Acetylenase and Δ12-Oleate Desaturase Potentially Involved in the Polyacetylene Biosynthetic Pathway from Bidens pilosa | Semantic Scholar [semanticscholar.org]

- 8. Discovery of a Dual Function Cytochrome P450 that Catalyzes Enyne Formation in Cyclohexanoid Terpenoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. High levels of jasmonic acid antagonize the biosynthesis of gibberellins and inhibit the growth of Nicotiana attenuata stems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Jasmonic acid promotes degreening via MYC2/3/4- and ANAC019/055/072-mediated regulation of major chlorophyll catabolic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jordilabs.com [jordilabs.com]

- 14. warwick.ac.uk [warwick.ac.uk]

- 15. tarosdiscovery.com [tarosdiscovery.com]

- 16. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 18. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 19. researchgate.net [researchgate.net]

- 20. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synergistic effect of synthetic derivatives of 1,3,4-thiadiazole with amphotericin B in antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

Zoopharmacognosy and Chimpanzee Self-Medication: A Technical Examination of Thiarubrine-Containing Plants

For Immediate Release

[Shanghai, China] – December 13, 2025 – A comprehensive technical guide released today delves into the intricate relationship between chimpanzee self-medication, the controversial presence of Thiarubrine A in Aspilia species, and the broader implications for drug discovery. This document provides researchers, scientists, and drug development professionals with a detailed analysis of the existing scientific literature, including quantitative bioactivity data, experimental protocols, and a critical evaluation of the evidence.

The guide explores the pioneering observations of zoopharmacognosy, where chimpanzees were observed consuming plants with no apparent nutritional value, leading to the initial hypothesis of self-medication. A focal point of this research was the discovery of Thiarubrine A, a potent antibiotic and anthelmintic compound, in Aspilia species, plants frequently consumed by chimpanzees.

However, this initial discovery has been a subject of scientific debate. Subsequent, more detailed analyses failed to detect Thiarubrine A in the leaves of Aspilia species consumed by wild chimpanzees, suggesting that the observed self-medicative behavior may be attributed to other factors, such as the physical properties of the leaves aiding in the expulsion of parasites. This guide presents a balanced view of this controversy, laying out the evidence from both the initial and subsequent studies.

Beyond the specific case of Thiarubrine A in Aspilia, this whitepaper serves as a technical resource on the methodologies employed in this interdisciplinary field. It includes detailed experimental protocols for phytochemical analysis, bioactivity assays, and the observation of animal behavior, providing a valuable reference for researchers.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of thiarubrines and the context of chimpanzee parasite loads.

Table 1: Nematicidal Activity of Thiarubrine C

| Compound | Nematode Species | Metric | Concentration | Reference |

| Thiarubrine C | Meloidogyne incognita | LC50 | 12.4 ppm | [1] |

| Thiarubrine C | Pratylenchus penetrans | LC50 | 23.5 ppm | [1] |

Table 2: Antifungal Activity of Thiarubrine A

| Compound | Fungal Species | Metric | Concentration | Reference |

| Thiarubrine A | Candida albicans | MIC | 0.6 µg/ml | [2] |

Table 3: Prevalence of Gastrointestinal Parasites in Wild Chimpanzees (Gombe National Park)

| Parasite Species | Prevalence (2006) | Prevalence (2007) | Reference |

| Oesophagostomum sp. | 95.95% | 100.00% | [4] |

| Necator sp. | 43.24% | 58.44% | [4] |

| Strongyloides fulleborni | 52.70% | 71.43% | [4] |

| Trichuris sp. | 24.32% | 31.17% | [4] |

| Bertiella sp. | Not Reported | Not Reported | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of zoopharmacognosy and thiarubrines.

Phytochemical Analysis: Extraction and Quantification of Thiarubrine A

This protocol is a synthesized methodology based on techniques described for the analysis of thiarubrines and other plant secondary metabolites.

a) Extraction:

-

Sample Preparation: Collect fresh plant material (e.g., roots of Chaenactis douglasii, a known source of Thiarubrine A). Clean the roots to remove soil and debris and allow them to air-dry in a dark, well-ventilated area to prevent degradation of light-sensitive compounds. Once dried, grind the plant material into a fine powder using a Wiley mill or a similar grinder.

-

Solvent Extraction: Perform a maceration or Soxhlet extraction using a non-polar solvent such as hexane or a solvent of intermediate polarity like dichloromethane to preferentially extract the lipophilic thiarubrines. For maceration, soak the powdered plant material in the solvent for 24-48 hours with occasional agitation. For Soxhlet extraction, place the powdered material in a thimble and extract with the chosen solvent for several hours.

-

Concentration: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to avoid thermal degradation of the compounds. The resulting crude extract will contain a mixture of phytochemicals, including thiarubrines.

b) Purification (Illustrative Example using Column Chromatography):

-

Column Preparation: Pack a glass column with silica gel as the stationary phase, using a slurry of silica gel in a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.

-

Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner. Collect the eluate in fractions.

-

Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify the fractions containing the red-colored thiarubrines. Combine the fractions that show a prominent red spot with a similar retention factor (Rf) to a Thiarubrine A standard, if available.

-

Final Purification: The combined fractions can be further purified using preparative high-performance liquid chromatography (HPLC) to obtain highly pure Thiarubrine A.

c) Quantification (HPLC Protocol):

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is required.

-

Column: A reverse-phase C18 column is typically used for the separation of polyynes.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for separating thiarubrines. The exact gradient program should be optimized based on the specific column and instrument.

-

Detection: Thiarubrine A exhibits a characteristic UV-Vis absorption spectrum. Set the detector to monitor at a wavelength where Thiarubrine A has a strong absorbance, typically around 340 nm.

-

Quantification: Prepare a calibration curve using a purified Thiarubrine A standard of known concentrations. Inject the prepared plant extracts and quantify the amount of Thiarubrine A by comparing the peak area of the analyte to the calibration curve.

Bioassay: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of a compound against bacteria or fungi.

-

Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) in an appropriate liquid broth medium until it reaches the exponential growth phase. Adjust the concentration of the microbial suspension to a standardized turbidity, typically 0.5 McFarland standard.

-

Preparation of Test Compound: Dissolve the purified Thiarubrine A in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Thiarubrine A stock solution with the appropriate growth medium to achieve a range of concentrations.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium with no microbes).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Behavioral and Parasitological Analysis in Chimpanzees

This section describes the methodologies for observing chimpanzee self-medication behavior and assessing parasite load.

a) Observational Protocol for Feeding Behavior:

-

Focal Animal Sampling: Follow an individual chimpanzee for a predetermined period (e.g., a full day) and record all food items consumed. Note the plant species, the part of the plant eaten (leaves, fruit, bark, etc.), and the method of consumption (chewing, swallowing whole, etc.).

-

Scan Sampling: At regular intervals (e.g., every 15 minutes), scan the entire group of visible chimpanzees and record the feeding activity of each individual.

-

Health Monitoring: Concurrently, record any signs of illness in the focal animal or other individuals in the group, such as diarrhea, lethargy, or visible wounds.

-

Unusual Feeding Events: Pay special attention to the consumption of non-staple food items, especially those with known medicinal properties in local human populations or those consumed in an unusual manner (e.g., leaf swallowing).

b) Fecal Parasite Egg Count (McMaster Method):

-

Sample Collection: Collect fresh fecal samples from individually identified chimpanzees immediately after defecation. Store the samples in a preservative solution (e.g., 10% formalin) to prevent the development or degradation of parasite eggs.

-

Sample Preparation: In the laboratory, weigh a specific amount of the fecal sample (e.g., 2 grams).

-

Homogenization and Flotation: Homogenize the fecal sample in a known volume of a flotation solution (e.g., saturated sodium chloride or zinc sulfate solution). This solution has a higher specific gravity than the parasite eggs, causing them to float.

-

McMaster Slide Preparation: After thorough mixing, use a pipette to transfer a subsample of the fecal suspension into the chambers of a McMaster slide, which is a specialized microscope slide with a grid of a known area.

-

Egg Counting: Allow the slide to sit for a few minutes to allow the eggs to float to the top of the chamber. Then, view the slide under a microscope and count all the parasite eggs within the gridded area of both chambers.

-

Calculation: Calculate the number of eggs per gram (EPG) of feces using the following formula: EPG = (Total eggs counted in both chambers × Dilution factor) / (Volume of one chamber × 2)

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Proposed mechanism of action for Thiarubrine A, leading to bacterial cell death through membrane disruption.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Thiarubrine A.

Caption: Logical relationship between chimpanzee health, parasite infection, and the consumption of Aspilia leaves.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibiotic properties of thiarubrine A, a naturally occurring dithiacyclohexadiene polyine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiarubrine A, a bioactive constituent of Aspilia (Asteraceae) consumed by wild chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Demographic and Ecological Effects on Patterns of Parasitism in Eastern Chimpanzees (Pan troglodytes schweinfurthii) in Gombe National Park, Tanzania - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Total Synthesis of Thiarubrine B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiarubrine B, a naturally occurring 1,2-dithiin, exhibits significant antibiotic and antifungal activity. Isolated from the giant ragweed (Ambrosia trifida), its unique structure, characterized by a dithiin ring flanked by a butenynyl and a pentadiynyl substituent, has made it a compelling target for total synthesis.[1][2] This document provides a detailed protocol for the total synthesis of this compound, based on the convergent synthesis strategy developed by Block et al. The methodology involves the strategic use of Sonogashira coupling reactions to construct the carbon skeleton, followed by a final ring-forming step to yield the target molecule.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a multi-step linear sequence.[3] The core of the strategy involves the preparation of a key intermediate, (Z,Z)-3,6-bis(benzylthio)undeca-3,5-diene-1,7,9-triyne, which is then elaborated to introduce the terminal functional groups of the side chains. The final step involves the formation of the 1,2-dithiin ring.

Experimental Protocols

The following protocols are adapted from the total synthesis reported by Block and his colleagues.

Protocol 1: Synthesis of (Z,Z)-3,6-bis(benzylthio)-1-(trimethylsilyl)undeca-3,5-diene-1,7,9-triyne (Compound 8)

This protocol outlines the formation of a key intermediate through a series of coupling reactions.

Table 1: Reaction Parameters for the Synthesis of Intermediate 8

| Step | Reagents and Conditions | Product | Yield (%) |

| a | 1. n-BuLi, S₈, BnBr | (E,E)-1,4-bis(benzylthio)-1-(triphenylstannyl)-6-(trimethylsilyl)hexa-1,3-diene-5-yne (6) | - |

| b | I₂ | (E,E)-1,4-bis(benzylthio)-1-iodo-6-(trimethylsilyl)hexa-1,3-diene-5-yne (7) | - |

| c | 1-pentyne, Pd(PPh₃)₄, CuI, Et₂NH | (Z,Z)-3,6-bis(benzylthio)-1-(trimethylsilyl)undeca-3,5-diene-1,7,9-triyne (8) | - |

Yields for individual steps a and b were not explicitly provided in the primary literature abstracts, but the overall sequence is reported as efficient.

Methodology:

-

Step a: The synthesis begins with the preparation of the stannyl derivative 6 . This is achieved through a lithium-halogen exchange followed by quenching with elemental sulfur and subsequent alkylation with benzyl bromide.

-

Step b: The stannyl group in 6 is replaced with iodine by treatment with molecular iodine to afford the iodo-derivative 7 .

-

Step c: A Sonogashira coupling reaction between 7 and 1-pentyne is carried out in the presence of a palladium catalyst (Pd(PPh₃)₄), a copper(I) co-catalyst (CuI), and an amine base (diethylamine) to yield the key intermediate 8 .

Protocol 2: Synthesis of (Z,Z)-3,6-bis(benzylthio)undeca-3,5-diene-1,7,9-triyne (Compound 9)

This protocol describes the deprotection of the trimethylsilyl group.

Table 2: Reaction Parameters for the Synthesis of Intermediate 9

| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| K₂CO₃ | Methanol | Room Temperature | - | (Z,Z)-3,6-bis(benzylthio)undeca-3,5-diene-1,7,9-triyne (9) | - |

Detailed quantitative data for this specific step is not available in the provided abstracts.

Methodology:

-

The trimethylsilyl protecting group is removed from compound 8 using potassium carbonate in methanol. This reaction proceeds under mild conditions to yield the terminal alkyne 9 .

Protocol 3: Synthesis of (Z,Z)-5,8-bis(benzylthio)trideca-1,5,7-triene-3,9,11-triyne (Compound 10)

This protocol details the introduction of the butenyl side chain.

Table 3: Reaction Parameters for the Synthesis of Intermediate 10

| Reagent | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

| Vinyl bromide | Pd(PPh₃)₄ | CuI | Et₂NH | - | (Z,Z)-5,8-bis(benzylthio)trideca-1,5,7-triene-3,9,11-triyne (10) | - |

Detailed quantitative data for this specific step is not available in the provided abstracts.

Methodology:

-

A second Sonogashira coupling is performed between the terminal alkyne 9 and vinyl bromide.

-

The reaction is catalyzed by a palladium complex and a copper(I) salt in the presence of an amine base to afford compound 10 .

Protocol 4: Total Synthesis of this compound

This final protocol describes the debenzylation and oxidative cyclization to form the 1,2-dithiin ring.

Table 4: Reaction Parameters for the Synthesis of this compound

| Step | Reagents and Conditions | Product | Overall Yield (%) from triyne 15 |

| a | Na/NH₃ | Dithiol intermediate | - |

| b | I₂, -30 °C | This compound | 22 |

The provided literature indicates a 22% overall yield for the final two steps from a related triyne intermediate (15), suggesting a similar efficiency for this pathway.

Methodology:

-

Step a (Debenzylation): The benzyl protecting groups of compound 10 are removed using a dissolving metal reduction with sodium in liquid ammonia. This generates the corresponding dithiol intermediate.

-

Step b (Oxidative Cyclization): The dithiol is then subjected to oxidative cyclization with iodine at low temperature (-30 °C) to form the 1,2-dithiin ring, yielding this compound as a red-colored liquid.

Visualizing the Workflow

The following diagram illustrates the key transformations in the total synthesis of this compound.

Caption: Workflow for the total synthesis of this compound.

Conclusion

The total synthesis of this compound has been successfully achieved and provides a framework for the synthesis of related dithiin natural products. The key steps rely on robust and well-established methodologies, particularly the Sonogashira cross-coupling reaction, which allows for the efficient construction of the complex carbon skeleton.[4] This protocol serves as a valuable resource for researchers in natural product synthesis and medicinal chemistry who are interested in exploring the biological activities of this compound and its analogs.

References

Application Notes and Protocols for the Extraction and Isolation of Thiarubrine B from Ambrosia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine B, a dithiacyclohexadiene polyine, is a naturally occurring compound found in various plants, including those of the Ambrosia genus, notably Ambrosia trifida. These compounds have garnered interest within the scientific community due to their characteristic red color and significant biological activities, including potent antibiotic and antifungal properties. This document provides detailed protocols for the extraction, isolation, and characterization of this compound from Ambrosia species, tailored for research and drug development applications.

Data Presentation

Spectroscopic Data for this compound

For accurate identification and characterization of this compound, the following spectroscopic data is crucial.

| Data Type | Values |

| Molecular Formula | C₁₃H₈S₂ |

| Molecular Weight | 228.3 g/mol [1] |

| ¹H-NMR (CDCl₃) | Chemical shifts (δ) in ppm. Specific peak assignments are pending further literature confirmation. |

| ¹³C-NMR (CDCl₃) | Chemical shifts (δ) in ppm. A spectrum is available in the PubChem database.[1] |

| Mass Spectrometry | m/z values. Expected molecular ion peak [M]⁺ at approximately 228. Further fragmentation data is required for detailed structural confirmation. |

Extraction Yield

Quantitative data on the yield of this compound from Ambrosia species is not extensively reported in the literature. The yield is dependent on various factors, including the specific Ambrosia species, the age and condition of the plant material, the geographic location, and the extraction methodology employed. Researchers should expect to perform optimization studies to maximize the yield from their specific plant source.

Experimental Protocols

Protocol 1: Extraction of this compound from Ambrosia trifida Roots

This protocol outlines the initial extraction of a crude mixture containing this compound from the roots of Ambrosia trifida.

Materials:

-

Dried and powdered roots of Ambrosia trifida

-

Methanol (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

Filter paper and funnel

-

Separatory funnel

Procedure:

-

Maceration: Weigh 1 kg of dried, powdered root material and place it in a large container. Add 5 L of methanol to the container, ensuring all plant material is fully submerged.

-

Ultrasonication: Place the container in an ultrasonic bath and sonicate for 2 hours at room temperature to enhance the extraction efficiency.

-

Filtration: Filter the methanol extract through filter paper to remove solid plant material. Collect the filtrate.

-

Re-extraction (Optional but Recommended): Repeat the extraction process on the plant residue with fresh methanol to maximize the recovery of this compound. Combine the filtrates from all extractions.

-

Solvent Evaporation: Concentrate the combined methanol extracts using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.

-

Solvent Partitioning: Resuspend the crude extract in 500 mL of deionized water. Transfer the aqueous suspension to a separatory funnel.

-

Add 500 mL of ethyl acetate to the separatory funnel. Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate completely. Collect the upper ethyl acetate layer, which will contain this compound and other lipophilic compounds.

-

Repeat the ethyl acetate extraction two more times with fresh solvent.

-

Final Concentration: Combine all ethyl acetate fractions and concentrate using a rotary evaporator to yield the crude this compound-containing extract.

Protocol 2: Isolation of this compound by Chromatography

This protocol describes the purification of this compound from the crude extract using column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Procedure:

-